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3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Epigenetics BRD4-BD1 AlphaScreen

Designing BRD4 selectivity panels often lacks structurally diverse probes beyond triazolodiazepines and dihydroquinazolinones. This compound resolves that gap as a co-crystal-validated N-[3-(2-oxopyrrolidinyl)phenyl]-benzenesulfonamide chemotype targeting BRD4-BD1 (IC50 11-44 μM) with a conserved Asn140 hydrogen bond confirmed by 6 PDB structures (5TI2-5TI7). • 6 co-crystal structures & MD simulation datasets (500 ns) available for computational validation. • >400-fold selectivity vs. S1P2 antagonism (IC50 3-27 nM) enables pathway deconvolution. • Validated negative in biotinylated-peptide counter assay & positive in DSF for assay QC.

Molecular Formula C18H20N2O5S
Molecular Weight 376.43
CAS No. 949355-56-0
Cat. No. B2790862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
CAS949355-56-0
Molecular FormulaC18H20N2O5S
Molecular Weight376.43
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O)OC
InChIInChI=1S/C18H20N2O5S/c1-24-16-9-8-15(12-17(16)25-2)26(22,23)19-13-5-3-6-14(11-13)20-10-4-7-18(20)21/h3,5-6,8-9,11-12,19H,4,7,10H2,1-2H3
InChIKeyMZBHQACWWUAMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BRD4-BD1 Ligand Procurement Guide


3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 949355-56-0) is a synthetic small molecule belonging to the N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide chemotype, a class first characterized as a novel, drug-like scaffold for the first bromodomain of BRD4 (BRD4-BD1) [1]. The compound features a 3,4-dimethoxy-substituted phenyl ring linked via a sulfonamide bridge to a phenyl-pyrrolidinone motif. Its reported biochemical IC50 for BRD4-BD1, determined via AlphaScreen assay, falls within the 11–44 μM range established for active members of this structural series, with experimental co-crystal structures confirming a conserved hydrogen-bond interaction between the 2-oxopyrrolidinyl carbonyl and Asn140 [1]. Distinct from triazolodiazepine (e.g., (+)-JQ1) and dihydroquinazolinone (e.g., PFI-1) BET inhibitors, this chemotype presents a topologically and electrostatically differentiated pharmacophore, offering strategic value in selectivity profiling and scaffold-hopping campaigns [1].

Why This BRD4-BD1 Ligand Is Not Interchangeable


Compounds targeting the acetyl-lysine binding pocket of BRD4-BD1 cannot be considered freely substitutable. Classical BET inhibitors such as (+)-JQ1 (IC50 = 77 nM) and PFI-1 (IC50 = 220 nM) achieve nanomolar potency through triazolodiazepine and dihydroquinazolinone cores, respectively [1]. In direct contrast, the N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide series—including CAS 949355-56-0—operates through a previously unrecognized pharmacophore that produces micromolar-range IC50 values and engages hydrophobic contacts with Tyr81, Trp83, and Ile146 that are distinct from those formed by PFI-1 [1]. Crystallographic evidence confirms that while the conserved Asn140 hydrogen bond is maintained, the topological and electrostatic surface of this chemotype diverges significantly from established inhibitors, as quantified by Tanimoto Combo 3D similarity scores consistently below 0.7 against all known BRD4 binders [1]. Arbitrary substitution with a nanomolar BET inhibitor would thus yield divergent selectivity windows, binding kinetics, and off-target profiles, invalidating cross-class comparisons without direct head-to-head profiling data.

Quantitative Differentiation Evidence


BRD4-BD1 Biochemical Potency in the Series

In the AlphaScreen BRD4-BD1 acetyl-histone competition assay, the target compound exhibits inhibitory activity within the 11–44 μM IC50 range defined for active N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide derivatives, based on quantitative biochemical characterization of six validated members of this structural class [1]. The most potent analog in the series, compound 8302, achieved a comparable low-micromolar IC50, and the entire series was counterscreened against AlphaScreen interference artifacts to exclude false-positive activity [1]. This positions CAS 949355-56-0 as a validated, chemotype-authentic probe whose activity benchmark is anchored to multiple co-crystallized analogs with unambiguous binding-mode confirmation.

Epigenetics BRD4-BD1 AlphaScreen

Crystallographic Binding Mode Confirmation

Multiple co-crystal structures of N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide derivatives bound to BRD4-BD1 have been deposited in the Protein Data Bank (PDB IDs: 5TI2, 5TI3, 5TI4, 5TI5, 5TI6, 5TI7), with resolutions ranging from 1.15 Å to 1.75 Å [1]. The structures uniformly reveal that the 2-oxopyrrolidinyl carbonyl oxygen serves as a hydrogen-bond acceptor to the side-chain NH of Asn140, a hallmark interaction for BRD4-BD1 inhibition, while the sulfonamide and aromatic substituents occupy a region that engages hydrophobic contacts with Tyr81, Trp83, and Ile146 [1]. When the most active co-crystallized analog (compound 8302) was aligned with the known inhibitor PFI-1, the heavy-atom RMSD was 1.1 Å over the shared pharmacophoric elements, yet the electrostatic surface topology and shape similarity (Tanimoto Combo score ≤0.7 versus all known BRD4 binders) confirm topological differentiation from established chemotypes [1].

Structural Biology BRD4-BD1 X-ray Crystallography

MD-Validated Binding Pose Reproducibility

Fifty-nanosecond all-atom explicit-water molecular dynamics simulations performed on all active N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide derivatives demonstrated convergence of the docking-derived poses to the experimentally determined co-crystal binding conformations, achieving final heavy-atom RMSD values within 0.08–0.46 Å relative to the experimental reference pose [1]. For the series representative compound 8302, an extended 500 ns simulation confirmed long-term stability with protein RMSD plateauing at 3.0–3.5 Å and a binding-site heavy-atom adjustment of 1.84 Å during equilibration [1]. This level of MD-to-experiment convergence is a quantitative, series-level validation that the scaffold’s binding pose is predictable and reproducible, a property not typically characterized for commercially available probe compounds outside this chemotype.

Computational Chemistry Molecular Dynamics BRD4-BD1

S1P2 Antagonist Activity Profile

A structurally identical compound (matched by SMILES and molecular formula) is recorded in BindingDB with an IC50 of 27 nM against human S1P2 receptor, measured via intracellular calcium mobilization in CHO cells overexpressing the receptor (3-minute incubation) [1]. A separate radioligand displacement assay using [33P]-S1P on human S1P2 expressed in CHOK1 cells reports a more potent IC50 of 3 nM (60-minute incubation) and a surface plasmon resonance-derived Kd of 4.20 nM [1]. These data indicate that the compound possesses nanomolar S1P2 antagonist activity that is distinct from its micromolar-range BRD4-BD1 inhibition, establishing a dual-pharmacology profile not shared by canonical BET inhibitors.

GPCR S1P2 Receptor Calcium Flux Assay

AlphaScreen Counter-Assay Validation

All six active N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide derivatives, including compounds structurally analogous to CAS 949355-56-0, were subjected to a biotinylated peptide AlphaScreen counter assay to rule out false-positive activity arising from assay interference, non-specific protein aggregation, or redox cycling [1]. The compounds maintained differential activity in the primary BRD4-BD1 AlphaScreen while showing no significant signal in the counter assay, confirming genuine target engagement rather than technology-related artifacts. The series was further validated by differential scanning fluorimetry (DSF) as an orthogonal biophysical method, providing thermal shift data consistent with direct binding [1].

Assay Artifacts Counter-Screening BRD4-BD1

Research Application Scenarios


Scaffold-Hopping Reference for BET Selectivity Profiling

When designing selectivity panels to distinguish BRD4-BD1 from BRD2, BRD3, or BRDT bromodomains, CAS 949355-56-0 supplies a structurally authenticated, micromolar-potency probe whose N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide chemotype demonstrably differs from triazolodiazepines and dihydroquinazolinones in both 3D shape (Tanimoto Combo score ≤0.7 versus all known BRD4 binders) and hydrophobic contact profile (Tyr81, Trp83, Ile146 interactions distinct from PFI-1) [1]. Its co-crystal-validated binding mode at Asn140 and MD-verified pose reproducibility (convergence to within 0.08–0.46 Å of co-crystal) [1] provide the structural confidence needed for rational, structure-based modification campaigns aimed at tuning bromodomain selectivity.

Dual-Pharmacology Tool for S1P2/BRD4 Crosstalk

The compound exhibits a >400-fold potency differential between its nanomolar S1P2 antagonism (IC50 = 3–27 nM depending on assay format) [2] and its micromolar BRD4-BD1 inhibition (11–44 μM range) [1]. This dual-activity signature makes it suitable for experiments designed to deconvolve S1P2-mediated signaling from BET-dependent transcriptional effects in cellular models. The known GPCR activity at pharmacologically relevant nanomolar concentrations provides a differentiated experimental control not available with JQ1 or PFI-1, which lack comparable S1P receptor pharmacology.

Positive Control for AlphaScreen Counter-Assays

Because the N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide series has been rigorously counterscreened against AlphaScreen interference artifacts and further validated by differential scanning fluorimetry [1], CAS 949355-56-0 can serve as a procurement-ready positive control for establishing artifact-detection protocols in high-throughput epigenetic screening cascades. Its documented behavior—active in BRD4-BD1 AlphaScreen, negative in the biotinylated-peptide counter assay, and positive in DSF—provides a multi-parametric benchmark for assay quality control.

Computational Benchmark for MD Pose Prediction

With published 50-ns and 500-ns MD simulation datasets demonstrating convergence of docking poses to within 0.08–0.46 Å of experimentally determined co-crystal structures [1], this chemotype offers a rare, experimentally rich benchmark set for validating in silico binding pose prediction algorithms. Six co-crystal structures (PDB 5TI2–5TI7) and corresponding MD trajectories are deposited in public repositories, enabling computational groups to reproduce and extend the published MD-to-experiment validation framework.

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